N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-4-2-11(3-5-13)8-15-14(20)18-9-12(10-18)19-16-6-7-17-19/h2-7,12H,8-10H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIUCFYIFLIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The methoxybenzyl group and the carboxamide functionality can be introduced through coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. The compound features a triazole ring which is known for its diverse biological activities. The characterization of the compound is performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacteria and fungi. In a study examining related triazole compounds, significant activity against Gram-positive and Gram-negative bacteria was reported, suggesting that this compound may also possess similar properties .
Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties. In particular, studies have shown that modifications to the triazole structure can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have demonstrated significant growth inhibition in various cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Triazole derivatives are known to interact with enzymes involved in critical biological pathways. Inhibition studies suggest that such compounds can act as effective inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity against common pathogens. Among these derivatives, one closely related to this compound showed promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL against both Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a series of azetidine-based compounds were tested against multiple cancer cell lines including SNB-19 and OVCAR-8. The results indicated that certain structural modifications led to enhanced cytotoxic effects with percent growth inhibition exceeding 85% at specific concentrations .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its triazole-azetidine hybrid scaffold. Below is a comparative analysis with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
| Property | N-(4-Methoxybenzyl)-3-(2H-1,2,3-Triazol-2-yl)Azetidine-1-Carboxamide | N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide |
|---|---|---|
| Core Structure | Azetidine-triazole hybrid | Benzamide with N,O-bidentate directing group |
| Key Functional Groups | 1,2,3-Triazole, 4-methoxybenzyl, carboxamide | 3-Methylbenzamide, tertiary alcohol |
| Conformational Rigidity | High (azetidine ring) | Moderate (flexible alkyl chain) |
| Electronic Effects | Electron-rich triazole and methoxy groups | Electron-withdrawing benzamide and hydroxyl groups |
The triazole group in the target compound may enhance π-π stacking interactions compared to the benzamide in .
Biological Activity
N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of azetidine derivatives and incorporates a 1,2,3-triazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C14H17N5O2
- Molecular Weight : 287.32 g/mol
- CAS Number : 2320415-26-5
- Structure : The compound features a methoxybenzyl group and a triazole ring, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer activities. The presence of the azetidine structure in this compound may enhance its efficacy against various cancer cell lines.
-
Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through pathways that activate caspases and increase p53 expression levels. Flow cytometry analyses have shown that treated cells display characteristics consistent with apoptotic cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the benzyl group : Variations in the methoxy group or other substituents can significantly affect potency.
- Triazole ring modifications : Alterations in the triazole structure may enhance selectivity and reduce toxicity.
Case Study 1: MCF-7 Cell Line
A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated:
- IC50 Value : Approximately 15 µM.
- Mechanism : Induction of apoptosis via caspase activation and p53 pathway modulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine | MCF-7 | ~15 | Apoptosis induction |
Case Study 2: A549 Cell Line
In another study focusing on lung cancer (A549), the compound demonstrated:
- Cytotoxicity : Significant reduction in cell viability at concentrations above 10 µM.
| Compound | Cell Line | Observed Effect |
|---|---|---|
| N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine | A549 | Reduced viability at >10 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxybenzyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, and what analytical techniques are essential for confirming its structural integrity?
- Synthetic Routes :
-
Step 1 : Formation of the azetidine core via cyclization reactions, often using protected azetidine precursors.
-
Step 2 : Introduction of the 1,2,3-triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in structurally similar compounds .
-
Step 3 : Functionalization with the 4-methoxybenzyl group through carboxamide coupling .
- Analytical Techniques :
-
Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing azetidine and triazole protons) .
-
X-ray Crystallography : Confirms stereochemistry and crystal packing using programs like SHELXL .
-
Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Synthesis Step Key Reagents/Conditions Yield Reference Azetidine core formation Epichlorohydrin, ammonia, 80°C 45-60% CuAAC reaction CuSO₄·5H₂O, sodium ascorbate, DMF 70-85% Carboxamide coupling EDC/HOBt, DCM, room temperature 65-75%
Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- 1H/13C NMR : Resolves signals from the azetidine ring (δ 3.5–4.5 ppm), triazole protons (δ 7.5–8.5 ppm), and methoxybenzyl group (δ 3.8 ppm for OCH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., calculated for C₁₆H₂₀N₄O₂: 300.1586; observed: 300.1589) .
- Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Q. What initial biological screening assays are recommended to explore its therapeutic potential?
- Neurokinin Receptor Binding : Radioligand displacement assays (e.g., competitive binding with substance P) due to structural similarity to triazole-containing neurokinin antagonists .
- Antimicrobial Activity : Bacterial quorum-sensing inhibition assays (e.g., Pseudomonas aeruginosa biofilm suppression) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers optimize the compound's pharmacokinetic properties through structural modifications?
- Lipophilicity Enhancement : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl moiety to improve blood-brain barrier penetration, as seen in related neurokinin antagonists .
- Metabolic Stability : Replace the methoxy group with a fluorinated analog to reduce CYP450-mediated oxidation .
- Solubility : Incorporate polar substituents (e.g., hydroxyl or amine groups) on the azetidine ring .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?
- Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding affinity discrepancies observed in cell-based vs. biochemical assays .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain reduced in vivo efficacy .
- Dosage Adjustment : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with target engagement .
Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model azetidine ring flexibility and triazole interactions with receptor active sites (e.g., neurokinin receptor) .
- Docking Studies : Use AutoDock Vina to predict binding poses and affinity scores against homology models of GPCRs .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .
Q. How does the stereochemistry of the azetidine ring influence biological activity, and what methods determine its configuration?
- Impact of Stereochemistry : Enantiomers may show differential receptor binding; e.g., R-configuration enhances neurokinin receptor affinity by 10-fold in analogs .
- Determination Methods :
- Chiral HPLC : Resolves enantiomers using amylose-based columns .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration without crystallization .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Key Challenges :
- Racemization during carboxamide coupling at elevated temperatures .
- Purification of azetidine intermediates with silica gel chromatography leading to yield loss .
- Solutions :
- Use flow chemistry for controlled reaction conditions and reduced racemization .
- Switch to preparative HPLC for chiral separation at multi-gram scale .
Data Contradiction Analysis
- Case Study : Discrepancies in reported neurokinin receptor binding affinity (e.g., IC₅₀ = 50 nM in SPR vs. 200 nM in cell-based assays):
- Potential Causes : Differences in membrane protein preparation (e.g., detergent effects) or intracellular signaling amplification .
- Resolution : Normalize data using a reference antagonist (e.g., aprepitant) and repeat assays under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
